2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole
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Overview
Description
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Therefore, the primary targets of this compound are the molecules involved in the photovoltaic process.
Mode of Action
The compound acts as an electron-withdrawing building block in the synthesis of organic dyes . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s electron-withdrawing properties and its ability to undergo aromatic nucleophilic substitution reactions and cross-coupling reactions play a crucial role in these pathways .
Result of Action
The result of the action of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is the production of effective photovoltaic materials . These materials have various applications in optoelectronics .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) are largely defined by its electron-withdrawing nature . It has been found to participate in aromatic nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and direct C-H arylation
Molecular Mechanism
Its electron-withdrawing properties suggest that it may interact with biomolecules in ways that influence their electrical properties
Preparation Methods
The synthesis of 2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone under specific conditions . This reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Scientific Research Applications
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Comparison with Similar Compounds
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole can be compared with other similar compounds, such as:
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is also a heterocyclic molecule with sulfur and nitrogen atoms.
2-amino-6-thiocyanato benzothiazole: This compound is another benzothiazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSSKTCCOCQRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)Br)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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